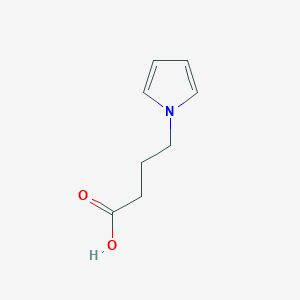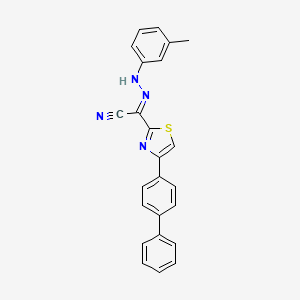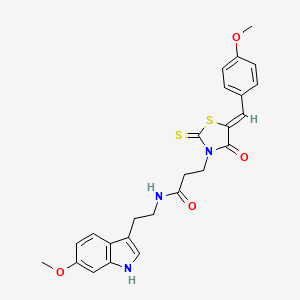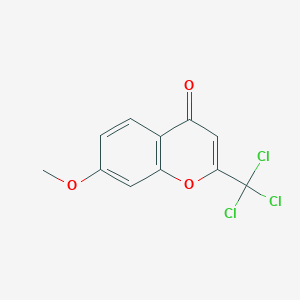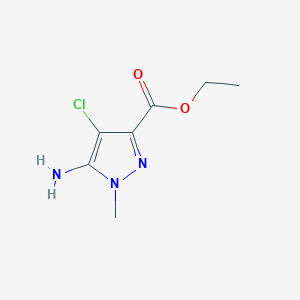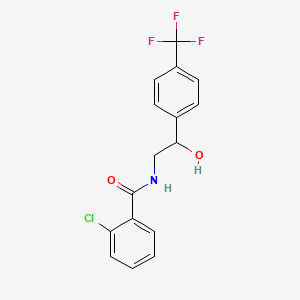
2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are known to have a wide range of biological activities and are often used in medicinal chemistry .
Chemical Reactions Analysis
Benzamides, in general, can undergo various chemical reactions. For instance, they can react with Grignard reagents to form ketones. They can also undergo hydrolysis to form benzoic acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the trifluoromethyl group and the hydroxy group could influence properties like polarity, solubility, and stability .Scientific Research Applications
Synthesis and Chemical Properties
Research has explored the synthesis, coordination, and reactivity of related chemical compounds, highlighting methodologies for creating derivatives with potential applications in material science and organometallic chemistry. For instance, studies on the synthesis of 2-(trimethylsiloxymethyl)phenyl isocyanide and its derivatives demonstrate the potential for creating novel organometallic complexes with specific reactivity and coordination properties (Facchin et al., 2002).
Structural Analysis and Intramolecular Interactions
Analyses of crystal structures and intramolecular hydrogen bonding in derivatives of 2-hydroxy-benzamides have provided insights into their conformational stability and reactivity. This structural information is crucial for designing compounds with desired chemical properties (Kawski et al., 2006).
Biological Activity and Applications
Several studies have investigated the biological activities of related compounds, including their anti-microbial, anti-inflammatory, and anti-tubercular properties. For example, research on thiourea derivatives has shown significant anti-pathogenic activity, suggesting potential for developing novel anti-microbial agents (Limban et al., 2011). Additionally, compounds such as 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives have demonstrated promising in vitro anti-tubercular activity, highlighting their potential as scaffolds for new anti-tubercular drugs (Nimbalkar et al., 2018).
Environmental and Catalytic Applications
The use of heteropolyacids in the synthesis of benzamide derivatives under environmentally benign conditions points to applications in green chemistry and catalysis. This approach offers a sustainable pathway for creating valuable chemical intermediates (Ighilahriz-Boubchir et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-chloro-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO2/c17-13-4-2-1-3-12(13)15(23)21-9-14(22)10-5-7-11(8-6-10)16(18,19)20/h1-8,14,22H,9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZHJKQLLCJIRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,2S,3R,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/no-structure.png)
![N-[2-Amino-1-(2-fluorophenyl)-2-oxoethyl]prop-2-enamide](/img/structure/B2556849.png)
![3-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2556850.png)
![2-[(3,4-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B2556851.png)
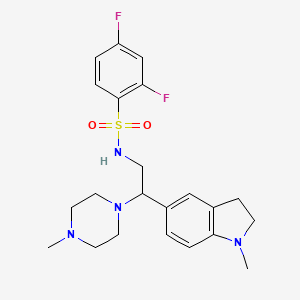
![N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2556853.png)
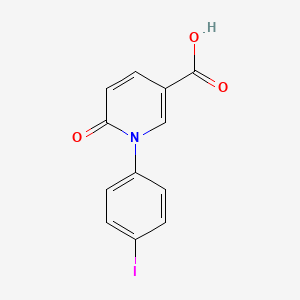
![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2556856.png)

